molecular formula C7H12N2O B13587373 3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine

3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine

Cat. No.: B13587373
M. Wt: 140.18 g/mol
InChI Key: YMWVQCHYDUFURE-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazol-3-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a propan-1-amine group attached to the isoxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylisoxazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-5-methylisoxazole. This process often involves the use of reagents like hydroxylamine and acetic acid under controlled conditions.

    Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with a suitable alkyl halide, such as 3-bromopropan-1-amine, in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Methylisoxazol-3-yl)propan-1-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include hydroxylamine hydrochloride, acetic acid, and alkyl halides.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylisoxazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(5-Methylisoxazol-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methylisoxazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The isoxazole ring and the amine group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Similar structure but lacks the propan-1-amine group.

    5-Methylisoxazole: Lacks the amino and propan-1-amine groups.

    3-(5-Methylisoxazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

3-(5-Methylisoxazol-3-yl)propan-1-amine is unique due to the presence of both the isoxazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H12N2O/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4,8H2,1H3

InChI Key

YMWVQCHYDUFURE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CCCN

Origin of Product

United States

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